molecular formula C12H9ClFNO2 B5705533 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide

4-chloro-2-fluoro-N-(2-furylmethyl)benzamide

Cat. No. B5705533
M. Wt: 253.65 g/mol
InChI Key: CFRBAGKMBSSMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-fluoro-N-(2-furylmethyl)benzamide, also known as CFMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CFMB is a benzamide derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide is not fully understood, but studies have shown that it induces cell cycle arrest and apoptosis in cancer cells. 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
4-chloro-2-fluoro-N-(2-furylmethyl)benzamide has been shown to have various biochemical and physiological effects, including the induction of oxidative stress and the inhibition of angiogenesis. Studies have also shown that 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide can modulate the expression of various genes involved in cancer progression and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide in lab experiments is its high yield and purity, which allows for accurate and reproducible results. However, one limitation is that 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide is a relatively new compound, and its toxicity and pharmacokinetics have not been fully studied, which could limit its potential for clinical use.

Future Directions

There are several potential future directions for research on 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide, including:
1. Investigating its potential as a combination therapy with other anti-cancer agents.
2. Studying its toxicity and pharmacokinetics in animal models to determine its potential for clinical use.
3. Investigating its potential as a treatment for other diseases, such as inflammation and autoimmune disorders.
4. Developing more efficient synthesis methods to improve the yield and purity of 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide.
Conclusion
In conclusion, 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied, and there are several potential future directions for research. Further studies are needed to fully understand the potential of 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide as a cancer therapy and its potential for clinical use.

Synthesis Methods

4-chloro-2-fluoro-N-(2-furylmethyl)benzamide can be synthesized through various methods, including the reaction of 4-chloro-2-fluoroaniline with 2-furylmethyl bromide in the presence of a base, such as potassium carbonate, or by reacting 4-chloro-2-fluoroaniline with 2-furylmethyl isocyanate. The yield of 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide obtained through these methods is typically high, and the purity of the compound can be improved through recrystallization.

Scientific Research Applications

4-chloro-2-fluoro-N-(2-furylmethyl)benzamide has been studied for its potential applications in the field of medicine, particularly as an anti-cancer agent. Studies have shown that 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide has cytotoxic effects on various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. 4-chloro-2-fluoro-N-(2-furylmethyl)benzamide has also been shown to inhibit the growth of tumors in animal models, making it a promising candidate for further research as a potential cancer therapy.

properties

IUPAC Name

4-chloro-2-fluoro-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO2/c13-8-3-4-10(11(14)6-8)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRBAGKMBSSMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-N-[(furan-2-YL)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.